molecular formula C27H20BrN B8228151 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole

2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole

Cat. No.: B8228151
M. Wt: 438.4 g/mol
InChI Key: NCEDTMHPBMLCOH-UHFFFAOYSA-N
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Description

2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole is an organic compound with a complex structure. It is primarily used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole typically involves the bromination of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole. The process is as follows :

    Starting Materials: 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole and N-bromosuccinimide.

    Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) under ice-cooled conditions.

    Procedure: N-bromosuccinimide is added to the reaction vessel containing the starting material and DMF. The mixture is stirred for 9 hours and then left overnight. Water is added to the mixture, which is then filtered to obtain the desired product as a brownish white powder with a yield of 94.6%.

Chemical Reactions Analysis

2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boron reagents.

Scientific Research Applications

2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole has several scientific research applications :

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The indeno[2,1-b]carbazole framework may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole can be compared with other similar compounds, such as :

    7,7-Dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole:

    2-Bromo-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole: Similar structure but without the phenyl group, leading to different chemical properties and uses.

    2-Bromo-5,7-dihydro-7,7-dimethyl-5-phenyl-indeno[2,1-b]carbazole: Another closely related compound with slight variations in its structure and reactivity.

Properties

IUPAC Name

2-bromo-7,7-dimethyl-5-phenylindeno[2,1-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrN/c1-27(2)23-11-7-6-10-19(23)20-15-22-21-14-17(28)12-13-25(21)29(26(22)16-24(20)27)18-8-4-3-5-9-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEDTMHPBMLCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=C(N4C6=CC=CC=C6)C=CC(=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.51 g (54 mmol) of N-bromosuccinimide are added over the course of 15 min to a solution of 19.3 g (54 mmol) of 12,12-dimethyl-10-phenyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene in 80 ml of chloroform at RT under a protective-gas atmosphere and with exclusion of light. The mixture is stirred for 6 h, 80 ml of sat. Na2CO3 soln. are subsequently added, and the organic phase is separated off and dried over Na2SO4. After removal of the solvent under reduced pressure, the residue is recrystallised, giving the product as a colourless solid in a yield of 20 g (45 mmol), 85%.
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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